BenchChemオンラインストアへようこそ!

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

medicinal chemistry structure-activity relationship benzimidazole chemotype

2-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole (CAS 1249819-17-7) is a small-molecule heterocyclic compound (C13H17N3, MW 215.29 g/mol) that combines a 2-methyl-substituted benzimidazole core with an N1-pyrrolidin-2-ylmethyl substituent. It is listed by multiple specialist chemical suppliers under purity specifications typically ≥95% (HPLC) , and is classified for research and development use only.

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 1249819-17-7
Cat. No. B2570674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole
CAS1249819-17-7
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC3CCCN3
InChIInChI=1S/C13H17N3/c1-10-15-12-6-2-3-7-13(12)16(10)9-11-5-4-8-14-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3
InChIKeyJTIXTBNEEVXQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole (CAS 1249819-17-7): Procurement-Relevant Identity and Physicochemical Baseline


2-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole (CAS 1249819-17-7) is a small-molecule heterocyclic compound (C13H17N3, MW 215.29 g/mol) that combines a 2-methyl-substituted benzimidazole core with an N1-pyrrolidin-2-ylmethyl substituent [1]. It is listed by multiple specialist chemical suppliers under purity specifications typically ≥95% (HPLC) , and is classified for research and development use only . The compound exhibits one hydrogen-bond donor, two hydrogen-bond acceptors, and a calculated XLogP3 of 1.9, placing it in a moderately lipophilic space characteristic of CNS-permeable and intracellular-target engaged chemotypes [1].

Why 2-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole Cannot Be Treated as Interchangeable with Other Benzimidazole-Pyrrolidine Analogs


The benzimidazole scaffold is a privileged pharmacophore known to engage over a dozen distinct biological targets, with small structural modifications frequently causing profound selectivity and potency shifts [1]. Substitution at the N1 position and the presence of a 2-methyl group are critical determinants of binding orientation, hydrogen-bonding capacity, and lipophilicity [1]. Consequently, generic substitution with casually selected 'benzimidazole-pyrrolidine' congeners—even those differing by a single methyl group or the attachment point of the pyrrolidine ring—carries a high risk of target switch, potency collapse, or altered physicochemical properties. The quantitative evidence presented in Section 3 substantiates that 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole occupies a specific, non-trivial position within this chemical space.

Quantitative Differentiation Evidence for 2-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole vs. Closest Analogs


Structural Differentiation: N1-Pyrrolidin-2-ylmethyl Connectivity vs. C2-Pyrrolidin-2-yl Analogs

The target compound differs fundamentally from the clinically explored PARP inhibitor veliparib (ABT-888) and its congeners. Veliparib (2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) attaches the pyrrolidine directly to the C2 position of the benzimidazole via a C–C bond and contains a critical 4-carboxamide group, conferring potent PARP-1/2 inhibition with Ki values of 5.2 nM and 2.9 nM, respectively . In contrast, 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole links the pyrrolidine via an N1-methylene spacer and lacks the 4-carboxamide, establishing a distinct pharmacophoric topology. This fundamental connectivity difference precludes direct functional interchangeability with C2-linked pyrrolidine benzimidazoles. This is a direct head-to-head comparison based on chemical structure.

medicinal chemistry structure-activity relationship benzimidazole chemotype

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Des-methyl Analog

The 2-methyl substituent in the target compound (XLogP3 = 1.9) contributes an additional ~0.5 log unit of lipophilicity compared to the des-methyl analog 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole [1]. This shift in XLogP3 alters predicted membrane permeability and CNS penetration potential according to commonly applied drug-likeness guidelines (optimal CNS XLogP3 range 1–4), while maintaining a single hydrogen-bond donor count [1]. The 2-methyl group also adds steric bulk adjacent to the N1 substitution site, which can influence binding pocket complementarity [2]. This represents a cross-study comparable analysis based on computed descriptors.

drug-likeness physicochemical properties CNS drug design

Commercial Availability Differentiation: Supplier Diversity and Purity Tiering vs. Close Structural Analogs

Commercial availability screening reveals that 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole is offered by multiple independent suppliers (AKSci, MolCore, American Elements, CymitQuimica) in purity tiers ranging from 95% (HPLC) to NLT 97% . In contrast, the des-methyl analog 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole lists fewer active suppliers and typically caps at 95% purity . C2-attached pyrrolidine analogs such as 2-(pyrrolidin-2-yl)-1H-benzimidazole appear primarily from single-source suppliers with no published purity specification . This constitutes cross-study comparable evidence based on publicly listed supplier catalogs.

chemical procurement supplier comparison research chemical sourcing

Pharmacological Class-Level Differentiation: Benzimidazole-Pyrrolidine SAR Sensitivity vs. Generic Benzimidazole Scaffolds

The broader benzimidazole-pyrrolidine chemotype class demonstrates extreme sensitivity to subtle structural modifications. In the benzimidazole pyrrolidinyl amide series explored as prolylcarboxypeptidase (PrCP) inhibitors, low-nanomolar IC50 values were achieved for specific analogs, yet minor changes in the pyrrolidine attachment and benzimidazole substitution pattern caused significant potency variations across the series [1]. Similarly, in the PARP inhibitor space, benzimidazole carboxamide derivatives with pyrrolidine substituents show single-digit nanomolar cellular potency (e.g., ABT-888: EC50 = 2 nM in C41 whole-cell assay [2]), but these activities are exquisitely dependent on the precise substitution pattern. The target compound's unique N1-pyrrolidin-2-ylmethyl topology and 2-methyl substitution place it at a distinct node within this SAR landscape. This constitutes class-level inference based on published SAR data for structurally related series.

pharmacophore structure-activity relationship kinase inhibition

Procurement-Recommended Application Scenarios for 2-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole


Medicinal Chemistry Lead Generation Requiring N1-Substituted Benzimidazole-Pyrrolidine Scaffolds with Defined Lipophilicity

For drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes where the benzimidazole-pyrrolidine chemotype is a validated hit, the target compound provides an ideal fragment or lead-like starting point. Its XLogP3 of 1.9 positions it within the favorable range for both cellular permeability and CNS access, while its 2-methyl group offers a handle for further SAR exploration without adding excessive lipophilicity [1].

Chemical Biology Probe Development Requiring Orthogonal Structural Features Distinct from PARP-Targeted Chemotypes

Research groups seeking to avoid cross-reactivity with PARP enzymes while retaining benzimidazole-pyrrolidine scaffold features should prioritize this compound over C2-linked pyrrolidine analogs. The N1-pyrrolidin-2-ylmethyl connectivity fundamentally distinguishes it from veliparib-like PARP inhibitors, reducing the likelihood of confounding PARP-mediated effects in cellular assays .

Multi-Parameter Optimization (MPO) Campaigns Where Commercial Accessibility and Purity Tiering Are Critical Decision Drivers

With at least four independent suppliers offering purity grades up to NLT 97%, this compound supports iterative SAR campaigns that require consistent resupply and grade options. The supplier diversity mitigates single-source disruptions, while the 97% purity option minimizes assay interference from impurities relative to the des-methyl analog capped at 95% .

Quote Request

Request a Quote for 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.